molecular formula C7H11N3O B13800167 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 872407-86-8

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B13800167
CAS No.: 872407-86-8
M. Wt: 153.18 g/mol
InChI Key: GPJJFVKGKLFVOT-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with amino and ethanone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in acetonitrile. The reaction is carried out at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

872407-86-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3

InChI Key

GPJJFVKGKLFVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)N

Origin of Product

United States

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